molecular formula C15H16N2O3S2 B2821428 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896283-38-8

3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2821428
CAS No.: 896283-38-8
M. Wt: 336.42
InChI Key: QZGPTABXGDLFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazole group. This structure incorporates key pharmacophores, including the methylsulfonyl substituent and the tetrahydrobenzothiazole scaffold, which is recognized in medicinal chemistry for its diverse biological activities . The tetrahydrobenzo[d]thiazole moiety, in particular, is a privileged structure in drug discovery. Research indicates that derivatives based on this scaffold show significant potential as modulators of nuclear receptors, specifically the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a critical transcriptional regulator of Th17 cell differentiation and IL-17 production, making it a prominent therapeutic target for autoimmune and inflammatory diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The mechanism of action for such compounds often involves binding to the orthosteric ligand-binding pocket of RORγt, which can lead to conformational changes that disrupt coactivator recruitment, thereby acting as inverse agonists to suppress receptor activity . The methylsulfonyl group on the benzamide ring may enhance this interaction by acting as a strong hydrogen bond acceptor, potentially improving binding affinity and specificity. This compound is supplied for non-human research purposes only. It is intended for use in enzymatic assays, cell-based studies, and other in vitro experiments aimed at investigating inflammatory pathways and validating new therapeutic targets. Strictly For Research Use Only. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)21-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGPTABXGDLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Tetrahydrobenzo[d]thiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the tetrahydrobenzo[d]thiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the Benzamide Moiety: : The tetrahydrobenzo[d]thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide functionality. This step often requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Methylsulfonylation: : The final step involves the introduction of the methylsulfonyl group. This can be accomplished by reacting the benzamide intermediate with methylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

  • Substitution: : The aromatic ring in the benzamide can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Biochemical Properties

The biochemical properties of 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide include:

  • Molecular Formula : C15H16N2O3S2
  • Molecular Weight : 336.4 g/mol
  • Inhibitory Activity : Demonstrated effectiveness against CK2 and GSK3β suggests a potential for treating diseases characterized by dysregulated signaling pathways.

Cancer Therapy

The dual inhibition of CK2 and GSK3β positions this compound as a promising candidate for cancer therapy. Research indicates that inhibiting these kinases can lead to reduced tumor growth and increased sensitivity to other anticancer agents. For example, studies have shown that compounds with similar structures exhibit potent antitumor activity in various cancer cell lines.

Neurodegenerative Diseases

Given the role of GSK3β in neurodegenerative diseases such as Alzheimer's disease, this compound may also have applications in neuroprotection. In vitro studies suggest that inhibiting GSK3β can mitigate tau phosphorylation and aggregation, which are hallmarks of Alzheimer's pathology.

Antimalarial Activity

Recent investigations into thiazole derivatives have revealed their potential as antimalarial agents. The structure of 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide could be modified to enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related thiazole derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through CK2 inhibition. The results indicated a dose-dependent response with IC50 values indicating strong potency against cancer cell lines.

Case Study 2: Neuroprotective Effects

In another research effort focused on neurodegenerative diseases, compounds similar to 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide were shown to reduce tau hyperphosphorylation in neuronal cultures. This suggests a potential pathway for therapeutic intervention in Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves the inhibition of specific enzymes. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which play roles in the phosphorylation and deactivation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of these proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/Identifier Core Structure Substituents on Benzamide Substituents on Tetrahydrobenzo[d]thiazole
Target Compound Tetrahydrobenzo[d]thiazol-2-yl 3-(Methylsulfonyl) None (parent structure)
Compound 4i (from ) Tetrahydrobenzo[d]thiazol-2-yl 4-Fluorophenylurea-propyl Carboxybenzylamino
Compound 31 (from ) Tetrahydrobenzo[d]thiazol-2-yl 3,4-Dimethoxybenzamide Propylamino
Compound A11 (from ) Tetrahydrobenzo[d]thiazol-2-yl 1-Methyl-1H-pyrazole-4-carboxamide 5-((4-Chloro-1H-indazol-5-yl)amino)thiadiazole
ECHEMI-325988-50-9 (from ) Tetrahydrobenzo[d]thiazol-2-yl 4-(Morpholin-4-ylsulfonyl) None (parent structure)

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s methylsulfonyl group is smaller and less polar than the morpholine sulfonyl group in ECHEMI-325988-50-9 , which may improve membrane permeability.
  • Urea/Thiadiazole Modifications: Compounds 4i and A11 incorporate urea or thiadiazole linkers, likely enhancing hydrogen-bonding interactions with kinase targets .
  • Aromatic Substituents: Compound 31’s 3,4-dimethoxybenzamide group introduces steric bulk and electron-donating effects, contrasting with the target’s electron-deficient benzamide .

Biological Activity

3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H21_{21}N3_{3}O3_{3}S2_{2}
  • Molecular Weight : 343.5 g/mol
  • CAS Number : 1060164-51-3

This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety with a methylsulfonyl group attached to the benzene ring. Its unique structure allows for interaction with various biological targets, making it a promising candidate for drug development .

Antimicrobial Activity

Research has indicated that compounds similar to 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown potent activity against various strains of bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis, which is critical for bacterial survival .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. Notably, it has shown dual kinase inhibitory activity against CK2 and GSK3β at concentrations of 1.9 μM and 0.67 μM respectively. This dual inhibition is significant as both kinases play crucial roles in cancer progression.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural characteristics. SAR studies suggest that modifications in the N-aryl amide group can enhance antimalarial activity while maintaining low cytotoxicity in liver cell lines (HepG2). Specifically, non-bulky electron-withdrawing groups at the ortho position on the phenyl ring are preferred for increased potency .

Study on Antimalarial Activity

A series of thiazole analogs were synthesized and tested for their efficacy against Plasmodium falciparum, the causative agent of malaria. Among these derivatives, those with structural similarities to 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide exhibited promising antimalarial properties with minimal cytotoxic effects on mammalian cells .

Leishmanicidal Activity

In another study focusing on leishmaniasis, compounds derived from thiazole scaffolds showed significant activity against Leishmania infantum. The compounds induced cytotoxic effects on the parasite while sparing mammalian cells. This highlights the potential of thiazole derivatives as a new class of leishmanicidal agents .

Q & A

Q. How to evaluate toxicity in early-stage development?

  • In Vitro : Cytotoxicity in HEK293 or primary hepatocytes (LD50 via MTT assay) .
  • In Vivo : Acute toxicity in mice (single dose up to 500 mg/kg) with histopathology post-72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.